molecular formula C10H20INO2 B14668073 Acetoxyethylmethylpiperidinium iodide CAS No. 38523-48-7

Acetoxyethylmethylpiperidinium iodide

Cat. No.: B14668073
CAS No.: 38523-48-7
M. Wt: 313.18 g/mol
InChI Key: YSCPCFFUQTUZIQ-UHFFFAOYSA-M
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Description

Acetoxyethylmethylpiperidinium iodide is a quaternary ammonium compound that features a piperidine ring substituted with acetoxyethyl and methyl groups, and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetoxyethylmethylpiperidinium iodide typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with 2-chloroethyl acetate in the presence of a base, followed by the addition of an iodide source to form the iodide salt. The reaction conditions often include:

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Room temperature to 60°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetoxyethylmethylpiperidinium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The acetoxyethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new quaternary ammonium compound, while oxidation might produce a piperidone derivative.

Scientific Research Applications

Acetoxyethylmethylpiperidinium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as a cholinergic agent due to its structural similarity to acetylcholine.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of acetoxyethylmethylpiperidinium iodide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. It may also inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetylcholine: A neurotransmitter with a similar structure but different biological activity.

    Methylpiperidinium iodide: Lacks the acetoxyethyl group, resulting in different chemical properties and applications.

    Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

Acetoxyethylmethylpiperidinium iodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyethyl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

38523-48-7

Molecular Formula

C10H20INO2

Molecular Weight

313.18 g/mol

IUPAC Name

2-(1-methylpiperidin-1-ium-1-yl)ethyl acetate;iodide

InChI

InChI=1S/C10H20NO2.HI/c1-10(12)13-9-8-11(2)6-4-3-5-7-11;/h3-9H2,1-2H3;1H/q+1;/p-1

InChI Key

YSCPCFFUQTUZIQ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCC[N+]1(CCCCC1)C.[I-]

Origin of Product

United States

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